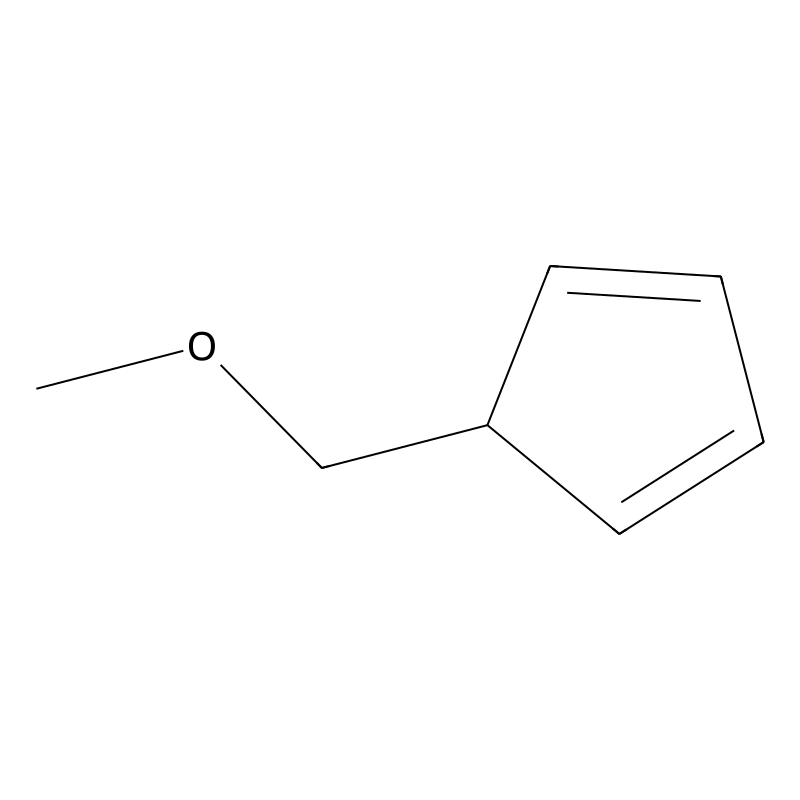

5-(Methoxymethyl)cyclopenta-1,3-diene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Methoxymethyl)cyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene structure with a methoxymethyl substituent at the 5-position. Its molecular formula is , and it features a conjugated diene system, which contributes to its reactivity in various

5-(Methoxymethyl)cyclopenta-1,3-diene is known for its high reactivity due to the conjugated diene system. It readily participates in Diels–Alder reactions, which are significant for synthesizing complex cyclic structures. For instance, upon heating, this compound can undergo intramolecular Diels–Alder reactions to form various cyclic products. The reactivity can be influenced by the nature of the dienophile and reaction conditions . Additionally, it may participate in isomerization reactions via 1,5-hydrogen shifts, a common behavior among substituted cyclopentadienes .

The synthesis of 5-(Methoxymethyl)cyclopenta-1,3-diene can be achieved through several methods:

- Direct Methoxymethylation: This involves the reaction of cyclopentadiene with formaldehyde in the presence of methanol or a methoxymethylating agent under acidic conditions.

- Diels–Alder Reaction: The compound can also be synthesized via a Diels–Alder reaction using suitable dienophiles that introduce the methoxymethyl group during cyclization.

- Functionalization of Cyclopentadiene Derivatives: Starting from substituted cyclopentadienes, further functionalization can lead to the formation of 5-(Methoxymethyl)cyclopenta-1,3-diene through selective reactions .

5-(Methoxymethyl)cyclopenta-1,3-diene has potential applications in various fields:

- Synthetic Chemistry: It serves as a building block in organic synthesis for creating complex molecules.

- Material Science: Due to its reactive nature, it can be used in polymer chemistry and materials development.

- Pharmaceuticals: As a derivative of cyclopentadiene, it may have applications in drug development and medicinal chemistry .

Research into the interactions of 5-(Methoxymethyl)cyclopenta-1,3-diene with other chemical species is crucial for understanding its reactivity and potential applications. Studies have shown that its reactivity can vary significantly depending on the substituents present on both the diene and dienophile partners during Diels–Alder reactions. Such studies help elucidate the mechanisms of reaction and predict outcomes based on structural variations .

Several compounds share structural similarities with 5-(Methoxymethyl)cyclopenta-1,3-diene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methoxycyclopentadiene | Cyclopentadiene | Contains a methoxy group at position 1 |

| 5-Methylcyclopentadiene | Cyclopentadiene | Features a methyl group at position 5 |

| 2-Methoxy-1,3-cyclohexadiene | Cyclohexadiene | A saturated analog with potential different reactivity |

| 5-Ethylcyclopentadiene | Cyclopentadiene | Ethyl group at position 5 alters steric properties |

These compounds exhibit unique reactivity patterns due to their substituents and ring strain characteristics inherent to cyclopentadienes. The presence of different groups influences their participation in